4-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine
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Description
Synthesis Analysis
The synthesis of TFMP involves several steps. One approach includes the condensation reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart. This process yields TFMP derivatives, which have found applications in both agrochemical and pharmaceutical industries .
Molecular Structure Analysis
TFMP’s molecular structure comprises a pyridine ring substituted with a trifluoromethyl group and a sulfonylpiperidine moiety. The trifluoromethyl group contributes to its unique properties, including hydrophobicity and potential biological activity .
Chemical Reactions Analysis
TFMP derivatives can undergo various chemical reactions. For instance, they can participate in condensation reactions, functionalization, and substitution processes. These reactions are essential for modifying the compound and tailoring its properties for specific applications .
Physical And Chemical Properties Analysis
TFMP exhibits hydrophobic behavior due to its trifluoromethyl group. Its melting point, solubility, and stability are crucial factors for its practical use. Detailed investigations into its physical and chemical properties are essential for understanding its behavior in various contexts .
Mechanism of Action
properties
IUPAC Name |
4-[[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c19-18(20,21)15-4-1-5-17(11-15)27(24,25)23-10-2-3-14(12-23)13-26-16-6-8-22-9-7-16/h1,4-9,11,14H,2-3,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSAHZJRIFBYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine |
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